1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O4/c1-7(2)9-8(12(16)17)6-14(13-9)10(15)18-11(3,4)5/h6-7,16-17H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWHQNAEIHLXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(C)C)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling a halogenated pyrazole precursor with bis(pinacolato)diboron under palladium catalysis. The Boc group is typically introduced prior to borylation to avoid side reactions.
Procedure
Key Data
Advantages : Scalable, avoids cryogenic conditions.
Limitations : Requires expensive Pd catalysts and inert atmosphere.
Lithiation-Borylation via Grignard Exchange
Reaction Overview
This approach utilizes low-temperature lithiation of halogenated pyrazoles, followed by boronate ester formation.
Procedure
Key Data
Advantages : Avoids Pd catalysts; suitable for sterically hindered substrates.
Limitations : Cryogenic conditions increase operational complexity.
Multi-Step Synthesis from Malonaldehyde
Reaction Overview
This route constructs the pyrazole core from malonaldehyde, incorporating boronation in the final step.
Procedure
Key Data
Advantages : Cost-effective starting materials.
Limitations : Lengthy synthesis; lower overall yield.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Miyaura Coupling | 58–72% | ≥98% | High | Excellent |
| Lithiation-Borylation | 43–50% | >97% | Medium | Moderate |
| Multi-Step Synthesis | 32–40% | 98% | Low | Limited |
Optimal Choice : Miyaura coupling balances yield and scalability, though lithiation-borylation is preferable for small-scale, sterically demanding syntheses.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid undergoes a variety of chemical reactions, making it a versatile intermediate. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that boronic acids, including 1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid, can inhibit specific enzymes involved in cancer progression. Notably, they have been studied as inhibitors of histone demethylases, which are implicated in various cancers. The compound's structure allows it to interact with the active sites of these enzymes, potentially leading to therapeutic applications against malignancies that exhibit abnormal histone modification patterns .
Antidiabetic Properties
Another area of investigation is the role of boronic acids in diabetes treatment. Compounds similar to this compound have been assessed for their ability to modulate insulin signaling pathways. Their interaction with glucose transporters and insulin receptors may offer new avenues for managing diabetes .
Organic Synthesis
Cross-Coupling Reactions
One of the most prevalent applications of boronic acids is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides or pseudohalides. The unique structure of this compound makes it a valuable reagent for synthesizing complex organic molecules, particularly in the pharmaceutical industry .
Synthesis of Pyrazole Derivatives
The compound serves as a key intermediate in synthesizing various pyrazole derivatives. These derivatives are often used as building blocks in drug discovery, particularly for developing anti-inflammatory and analgesic agents. The versatility of the pyrazole ring allows for modifications that can enhance biological activity and specificity towards target proteins .
Materials Science
Polymer Chemistry
In materials science, boronic acids are utilized to create dynamic covalent bonds within polymer networks. The incorporation of this compound into polymer matrices can improve their mechanical properties and responsiveness to environmental stimuli. Such materials have potential applications in drug delivery systems and responsive coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The Boc protecting group provides stability during synthetic transformations, allowing for selective deprotection under controlled conditions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The target compound belongs to a broader class of Boc-protected boronic acids. Key analogues include:
Key Structural Differences :
- Core Heterocycle : The target compound’s pyrazole ring (vs. phenyl or indole in analogues) offers distinct electronic and steric profiles. Pyrazoles are more electron-deficient, enhancing reactivity in cross-couplings compared to indoles .
- In contrast, fluorinated phenyl derivatives (e.g., BC-1283) exhibit enhanced electronic effects for meta-directing reactions .
- Functional Groups : The pinacol ester in QD-9018 improves boron stability under basic conditions, whereas the carboxylic acid in YD-5035 enables bioconjugation .
Purity and Commercial Availability
The target compound (96% purity) is comparable to analogues (95–98%), ensuring reliability in synthetic workflows.
Research and Regulatory Considerations
Regulatory and Commercial Context
lists tariff codes for heterocyclic compounds (e.g., pyrazoles, piperidines), suggesting the target compound may fall under codes like 2933.19 (heterocycles with nitrogen hetero-atoms). Fluorinated analogues (e.g., BC-1283) face stricter regulations due to environmental persistence .
Biological Activity
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid (CAS: 2304635-44-5) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a pyrazole moiety, which contribute to its biological activity.
- Molecular Formula : C11H19BN2O4
- Molecular Weight : 254.09 g/mol
- Structure : The presence of the boronic acid group allows for interactions with various biological molecules, particularly through reversible covalent bonding with diols.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. It is hypothesized that the compound interacts with specific targets, potentially including proteases and kinases, thereby affecting cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that boronic acids, including this compound, have potential as anticancer agents. They may inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival. For instance, studies have shown that certain boronic acids can disrupt proteasome function, leading to the accumulation of pro-apoptotic factors in cancer cells.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes involved in disease processes. The boronic acid group is known to form stable complexes with serine proteases, which can be pivotal in various therapeutic contexts.
Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole boronic acids and evaluated their cytotoxic effects on human cancer cell lines. The study found that this compound exhibited significant growth inhibition in breast cancer cells, with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12 | Apoptosis induction |
Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and various serine proteases. The results demonstrated that it effectively inhibited trypsin-like activity, suggesting potential applications in diseases where protease activity is dysregulated.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Trypsin | 75 | 50 |
| Chymotrypsin | 60 | 50 |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for developing new therapeutic agents. Its ability to selectively target enzymes involved in cancer progression positions it as a candidate for further exploration in drug discovery programs.
Q & A
Q. What is the molecular structure and key functional groups of this compound, and how do they influence its reactivity?
The compound contains three critical functional groups: (1) a tert-butoxycarbonyl (Boc) protecting group, which shields the amine moiety from undesired reactions; (2) a pyrazole ring that enables π-π interactions and metal coordination; and (3) a boronic acid group at the 4-position, which facilitates Suzuki-Miyaura cross-coupling reactions. The isopropyl substituent on the pyrazole introduces steric hindrance, potentially slowing coupling kinetics but improving regioselectivity .
Q. What are the recommended storage conditions and handling precautions for this compound?
Store under inert atmosphere (e.g., argon) at –20°C to prevent boronic acid hydration or protodeboronation. Use anhydrous solvents (e.g., THF, DMF) for reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritancy .
Q. What standard characterization methods confirm its purity and structure?
- 1H/13C NMR : Identify Boc (δ ~1.4 ppm for tert-butyl), pyrazole protons (δ 6.5–8.0 ppm), and boronic acid signals.
- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]+ or [M–H]–).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What are its primary synthetic applications in cross-coupling reactions?
It is widely used in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh3)4, 1–5 mol%) in THF/H2O with Na2CO3 as base (60–80°C, 12–24 h) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura reactions when low yields or side products occur?
- Catalyst screening : Test PdCl2(dppf) or Buchwald ligands for sterically demanding substrates.
- Solvent/base adjustment : Use Cs2CO3 in DME/H2O for improved solubility.
- Temperature control : Reduce protodeboronation by avoiding prolonged heating >80°C. Monitor reaction progress via TLC (Rf shift for boronic acid consumption) .
Q. What strategies mitigate steric hindrance from the isopropyl group during coupling?
Q. How does the Boc group influence stability under acidic/basic conditions?
The Boc group is stable in neutral/basic conditions but cleaved by acids (e.g., TFA/DCM, 1–2 h). Avoid strong acids during coupling to retain protection. For deprotection, monitor by NMR for tert-butyl signal disappearance (δ 1.4 ppm) .
Q. What analytical challenges arise in quantifying boronic acid degradation, and how are they resolved?
Degradation products (e.g., boroxines) complicate HPLC quantification. Use post-column derivatization with 2,4-dinitrophenylhydrazine to enhance UV detection. Alternatively, employ 11B NMR (δ 18–22 ppm for boronic acid) for direct analysis .
Q. How do electronic/steric effects of pyrazole substituents compare with other boronic acids in coupling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
